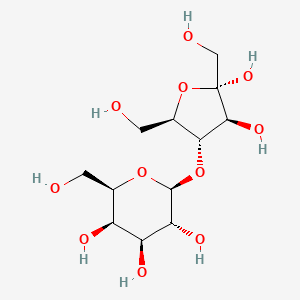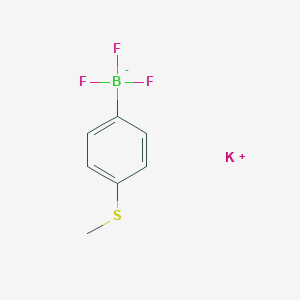
Diethoxy-methyl-silane
Descripción general
Descripción
Diethoxy-methyl-silane is an organosilicon compound with the chemical formula C5H14O2Si. It is a colorless, clear liquid that is primarily used as a reagent in various chemical reactions. The compound is known for its versatility in organic synthesis, particularly in the preparation of other organosilicon compounds and in reduction reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diethoxy-methyl-silane can be synthesized through the hydrosilylation of vinyl ethers with methyldiethoxysilane. This reaction typically requires a catalyst, such as a platinum complex, to proceed efficiently. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, this compound is produced through the direct reaction of silicon with ethanol in the presence of a catalyst. This method is favored for its simplicity and cost-effectiveness. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants .
Types of Reactions:
Reduction: this compound is commonly used as a reducing agent in organic synthesis. It can reduce carbonyl compounds to their corresponding alcohols.
Hydrosilylation: This compound participates in hydrosilylation reactions with alkenes and alkynes, forming organosilicon products.
Substitution: It can undergo substitution reactions with various nucleophiles, leading to the formation of different organosilicon derivatives
Common Reagents and Conditions:
Catalysts: Platinum complexes, rhodium complexes, and copper hydride are commonly used catalysts.
Solvents: Common solvents include tetrahydrofuran, dichloromethane, and toluene.
Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) and at moderate temperatures
Major Products:
Alcohols: From the reduction of carbonyl compounds.
Organosilicon Compounds: From hydrosilylation and substitution reactions
Aplicaciones Científicas De Investigación
Diethoxy-methyl-silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organosilicon compounds and in reduction reactions.
Biology: It is employed in the preparation of silicon-based materials for biological applications, such as drug delivery systems.
Medicine: Research is ongoing into its potential use in the development of new pharmaceuticals and medical devices.
Industry: It is used in the production of adhesives, sealants, and coatings due to its ability to form strong bonds with various substrates .
Mecanismo De Acción
The mechanism by which diethoxy-methyl-silane exerts its effects is primarily through its ability to donate hydride ions in reduction reactions. This hydride transfer is facilitated by the presence of a catalyst, which activates the silicon-hydrogen bond, making it more reactive. The compound can also form stable silicon-oxygen bonds, which are crucial in its applications in adhesives and coatings .
Comparación Con Compuestos Similares
Triethoxysilane: Similar in structure but with three ethoxy groups instead of two.
Dimethoxydimethylsilane: Contains two methoxy groups and two methyl groups.
Phenylsilane: Contains a phenyl group instead of ethoxy groups
Uniqueness: Diethoxy-methyl-silane is unique due to its combination of ethoxy and methyl groups, which provide a balance of reactivity and stability. This makes it particularly useful in selective reduction reactions and in the formation of stable organosilicon compounds .
Propiedades
IUPAC Name |
diethoxy(methyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14O2Si/c1-4-6-8(3)7-5-2/h8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGIFFQYRAXTDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[SiH](C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2031-62-1 | |
| Record name | Methyldiethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2031-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B7803534.png)











